molecular formula C11H20N2O2 B13311877 tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate

tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate

Cat. No.: B13311877
M. Wt: 212.29 g/mol
InChI Key: UEHVMSBUAJMNRH-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-azabicyclo[310]hexan-2-ylmethyl}carbamate is a chemical compound with the molecular formula C11H20N2O2 It is a derivative of carbamic acid and features a tert-butyl group attached to a bicyclic azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate typically involves the reaction of a suitable azabicyclohexane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

  • Dissolve the azabicyclohexane derivative in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted carbamates with different functional groups replacing the original substituents.

Scientific Research Applications

tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The specific molecular targets and pathways involved depend on the context of its application and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-{3-azabicyclo[3.1.0]hexan-1-ylmethyl}carbamate: A closely related compound with a similar structure but different substitution pattern.

    tert-Butyl N-{3-azabicyclo[3.1.0]hexan-6-yl}carbamate: Another similar compound with variations in the bicyclic structure.

Uniqueness

tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications and differentiating it from other similar compounds.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.0]hexan-2-ylmethyl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-8-4-7(8)5-12-9/h7-9,12H,4-6H2,1-3H3,(H,13,14)

InChI Key

UEHVMSBUAJMNRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1C2CC2CN1

Origin of Product

United States

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